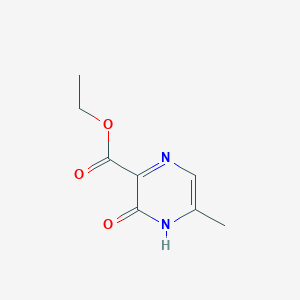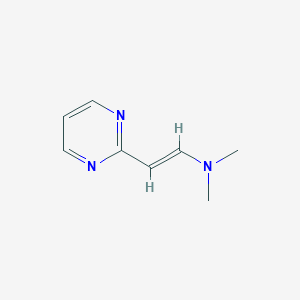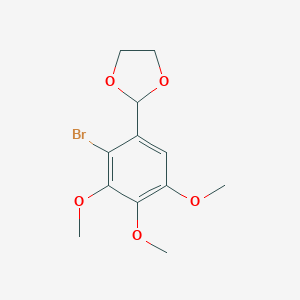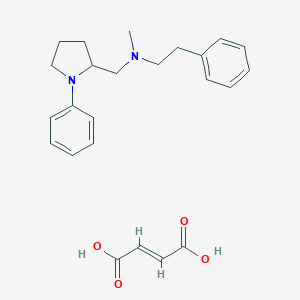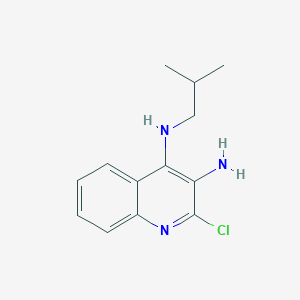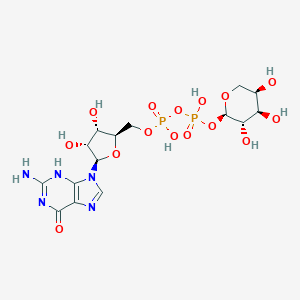
Guanidine diphosphate-arabinopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine diphosphate-arabinopyranose (GDP-Ara) is a nucleotide sugar that plays a vital role in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. GDP-Ara is synthesized from GDP-mannose through a series of enzymatic reactions. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of GDP-Ara.
Wirkmechanismus
Guanidine diphosphate-arabinopyranose is involved in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. Arabinogalactan plays a crucial role in plant growth and development, as well as in plant-microbe interactions. Guanidine diphosphate-arabinopyranose is also involved in the biosynthesis of lipopolysaccharides (LPS) in bacteria. LPS is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in bacterial virulence.
Biochemische Und Physiologische Effekte
Guanidine diphosphate-arabinopyranose has been shown to play a crucial role in plant growth and development, as well as in plant-microbe interactions. Inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to result in reduced arabinogalactan levels in the cell wall, leading to altered cell wall properties and reduced plant growth. In bacteria, inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to result in reduced LPS levels, leading to reduced bacterial virulence.
Vorteile Und Einschränkungen Für Laborexperimente
Guanidine diphosphate-arabinopyranose is a valuable tool for studying the biosynthesis of arabinogalactan in plants and lipopolysaccharides in bacteria. However, the synthesis of Guanidine diphosphate-arabinopyranose is complex and requires multiple enzymatic steps, making it difficult to produce in large quantities. In addition, the use of Guanidine diphosphate-arabinopyranose in lab experiments can be limited by its instability and short half-life.
Zukünftige Richtungen
There are several future directions for research on Guanidine diphosphate-arabinopyranose. One area of interest is the development of new methods for the synthesis of Guanidine diphosphate-arabinopyranose that are more efficient and cost-effective. Another area of interest is the study of the role of Guanidine diphosphate-arabinopyranose in plant-microbe interactions, particularly in the context of plant defense against pathogens. Finally, the potential of Guanidine diphosphate-arabinopyranose as a therapeutic target in bacterial infections warrants further investigation.
Synthesemethoden
Guanidine diphosphate-arabinopyranose is synthesized from GDP-mannose through a series of enzymatic reactions. The first step involves the conversion of GDP-mannose to GDP-4-keto-6-deoxy-mannose by the enzyme GDP-mannose-4,6-dehydratase. The second step involves the reduction of GDP-4-keto-6-deoxy-mannose to GDP-4-keto-6-deoxy-4,6-dideoxy-mannose by the enzyme GDP-4-keto-6-deoxy-mannose-3,5-epimerase. The final step involves the addition of an arabinofuranosyl group to GDP-4-keto-6-deoxy-4,6-dideoxy-mannose by the enzyme GDP-arabinopyranose mutase, resulting in the formation of Guanidine diphosphate-arabinopyranose.
Wissenschaftliche Forschungsanwendungen
Guanidine diphosphate-arabinopyranose has been extensively studied for its role in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. Arabinogalactan plays a crucial role in plant growth and development, as well as in plant-microbe interactions. Guanidine diphosphate-arabinopyranose has also been studied for its potential as a therapeutic target in bacterial infections. Inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to be effective in reducing bacterial growth and virulence.
Eigenschaften
CAS-Nummer |
130272-39-8 |
|---|---|
Produktname |
Guanidine diphosphate-arabinopyranose |
Molekularformel |
C15H23N5O15P2 |
Molekulargewicht |
575.32 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O15P2/c16-15-18-11-6(12(26)19-15)17-3-20(11)13-9(24)8(23)5(33-13)2-32-36(27,28)35-37(29,30)34-14-10(25)7(22)4(21)1-31-14/h3-5,7-10,13-14,21-25H,1-2H2,(H,27,28)(H,29,30)(H3,16,18,19,26)/t4-,5-,7-,8-,9-,10+,13-,14-/m1/s1 |
InChI-Schlüssel |
YMGVYRGWAJJYOU-AUAPHEICSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O |
Synonyme |
guanidine diphosphate-arabinopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



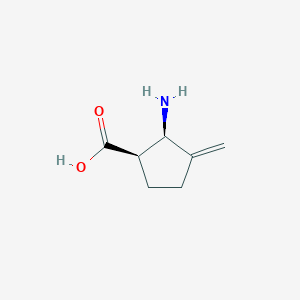
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
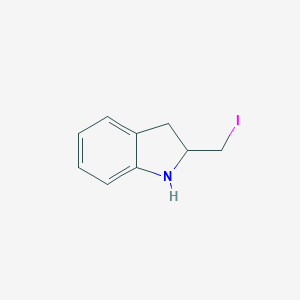
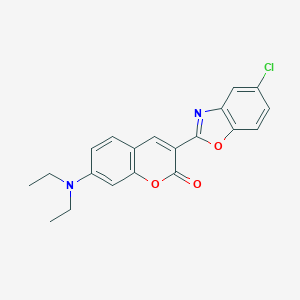
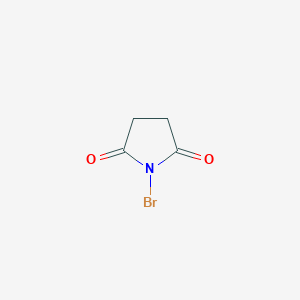
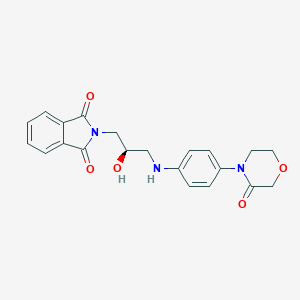
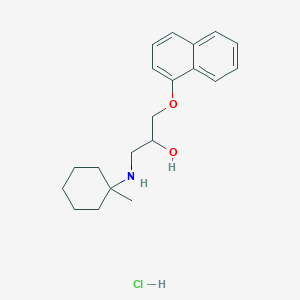
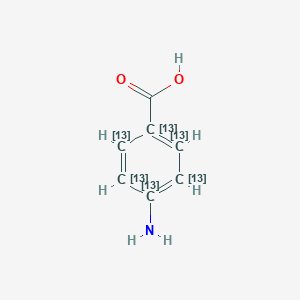
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
